3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide
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Overview
Description
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide is a complex organic compound with the molecular formula C₂₄H₃₂N₂O This compound is characterized by its piperidine ring, which is substituted with a phenylbutyl group and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Substitution with Phenylbutyl Group: The phenylbutyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylbutyl halide reacts with the piperidine ring.
Introduction of Benzamide Moiety: The final step involves the acylation of the piperidine nitrogen with benzoyl chloride to form the benzamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine ring or benzamide moiety are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles like amines and alcohols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide
- **(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
- **(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring and the presence of both a phenylbutyl group and a benzamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
654648-10-9 |
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Molecular Formula |
C24H32N2O |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-[(3R,4R)-3,4-dimethyl-1-(3-phenylbutyl)piperidin-4-yl]benzamide |
InChI |
InChI=1S/C24H32N2O/c1-18(20-8-5-4-6-9-20)12-14-26-15-13-24(3,19(2)17-26)22-11-7-10-21(16-22)23(25)27/h4-11,16,18-19H,12-15,17H2,1-3H3,(H2,25,27)/t18?,19-,24+/m0/s1 |
InChI Key |
HYNYFKQSCKKARU-OZOSHOQESA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CCC(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CCC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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